molecular formula C10H19NO B12950732 2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one

2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one

Cat. No.: B12950732
M. Wt: 169.26 g/mol
InChI Key: QFOUIGQARUZCCZ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one is a ketone derivative featuring a piperidin-4-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The piperidin-4-one core is a versatile synthon, used in the synthesis of more complex molecules for pharmaceutical research . This compound is closely related to structural classes that have been investigated as potential inhibitors of the NLRP3 inflammasome, a key target in the research of inflammatory and autoimmune diseases . Its molecular framework, characterized by the 2,2-dimethylpropanoyl group attached to the piperidine ring, contributes to its stereoelectronic properties, making it a valuable intermediate for the exploration of structure-activity relationships (SAR) . Researchers can utilize this compound to develop novel bioactive molecules, leveraging the piperidine ring's role as a common pharmacophore in many therapeutic agents. As with all compounds of this nature, it is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Please refer to the product's Certificate of Analysis (COA) for specific data on CAS number, purity, and storage recommendations.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2,2-dimethyl-1-piperidin-4-ylpropan-1-one

InChI

InChI=1S/C10H19NO/c1-10(2,3)9(12)8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3

InChI Key

QFOUIGQARUZCCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one typically involves the reaction of piperidine with a suitable ketone precursor under controlled conditions. One common method involves the alkylation of piperidine with 2,2-dimethylpropan-1-one in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products

Scientific Research Applications

1.1. Anticancer Research

Recent studies have indicated that compounds related to 2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one exhibit significant anticancer properties. For instance, derivatives of this compound have been synthesized and tested for their effectiveness as histone deacetylase inhibitors (HDACIs). These compounds demonstrated notable antiproliferative activity against HeLa cells, with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

1.2. Serine Protease Inhibition

The compound has been investigated for its potential in inhibiting serine proteases, which are critical in various biological processes and diseases, including COVID-19. Research has identified several derivatives that effectively inhibit target proteases, showcasing the compound's versatility as a therapeutic agent .

1.3. Neurological Applications

In neuropharmacology, piperidine derivatives have been explored for their effects on neurotransmitter systems. The structural features of this compound suggest potential interactions with receptors involved in neurological disorders, making it a candidate for further exploration in treatments for conditions such as anxiety and depression .

2.1. Sensate Compounds

This compound is part of a broader class of sensate compounds that are utilized in consumer products for their organoleptic effects. These effects include cooling and warming sensations that enhance user experience in products like cosmetics and toiletries .

2.2. Polymer Chemistry

The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it valuable for applications in coatings and advanced materials .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Research Effective HDACIs with low IC50 against HeLa cells
Serine Protease Inhibition Identification of potent inhibitors for COVID-19
Sensate Compounds Used in consumer products for enhanced sensations
Polymer Chemistry Improved properties in polymer matrices

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The compound may act as an agonist or antagonist at certain receptor sites, influencing physiological processes such as neurotransmission and signal transduction .

Comparison with Similar Compounds

Key Insights :

  • Chiral modifications (e.g., 3-methylpiperazine derivative) introduce stereochemical complexity, critical for targeting asymmetric binding sites in enzymes or receptors .

Aromatic Ring Substitutions

Compound Name Aromatic Substituent Synthesis Yield Notable Data Reference
2,2-Dimethyl-1-(p-tolyl)propan-1-one p-Tolyl group 52% ¹H NMR (CDCl₃): δ 7.66 (d, 2H), 2.38 (s, 3H); enhanced lipophilicity vs. piperidine analog
2,2-Dimethyl-1-(thiophen-2-yl)propan-1-one Thiophene ring 97% High yield due to electron-rich sulfur heterocycle; IR peaks at 1666 cm⁻¹ (C=O stretch)
2,2-Dimethyl-1-(naphthalen-2-yl)propan-1-one Naphthalene 56% Extended π-system improves UV absorption; used in photochemical studies

Key Insights :

  • Aromatic substituents (e.g., p-tolyl, thiophene) modulate electronic properties and steric bulk, impacting reactivity and biological activity .
  • Thiophene-containing analogs exhibit high synthetic yields, likely due to favorable electronic interactions during catalysis .

Bioactive and Psychoactive Analogs

Compound Name Structural Feature Biological Relevance Reference
α-PPP-MeO (3-methoxy-1-phenyl-2-(pyrrolidin-1-yl)propan-1-one) Pyrrolidine core, methoxy group Psychoactive stimulant; structural similarity suggests potential CNS activity
Methoxyacetylfentanyl Piperidine-linked acetamide Opioid analgesic; highlights piperidine's role in CNS-targeting drugs
1-(Piperidin-4-yl)propan-1-amine Primary amine substituent Intermediate in neurotransmitter analog synthesis

Key Insights :

  • Piperidine derivatives are prevalent in psychoactive compounds (e.g., α-PPP-MeO), underscoring the scaffold's versatility in crossing the blood-brain barrier .
  • Substituting the ketone with an amine (e.g., 1-(piperidin-4-yl)propan-1-amine) shifts functionality toward neurotransmitter-like activity .

Biological Activity

2,2-Dimethyl-1-(piperidin-4-yl)propan-1-one, also known as a piperidine derivative, is an organic compound with a molecular formula of C11H19NC_{11}H_{19}N and a molecular weight of 171.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and antimicrobial effects.

Chemical Structure and Properties

The compound features a propanone backbone with two methyl groups attached to the second carbon and a piperidine ring at the first carbon. This structural arrangement contributes to its unique chemical properties and biological activities.

Property Value
Molecular FormulaC11H19NC_{11}H_{19}N
Molecular Weight171.27 g/mol
Chemical StructureChemical Structure

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Neuropharmacological Effects

The piperidine moiety is crucial for its interaction with neurotransmitter receptors, particularly histamine H3 and sigma-1 receptors, which are implicated in pain modulation. Studies have shown that compounds with similar structures can influence pathways related to anxiety and depression by modulating neurotransmitter activity .

2. Antinociceptive Activity

In vivo studies have demonstrated that piperidine derivatives can exhibit significant antinociceptive (pain-relieving) effects. The binding affinity of these compounds to sigma receptors has been linked to their potential as analgesics .

3. Antimicrobial Activity

Preliminary studies suggest that derivatives of piperidine, including this compound, may possess antibacterial properties against various pathogenic strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve inhibition of bacterial growth through disruption of cellular processes .

Research Findings

Several studies have focused on the biological activity of this compound and related compounds:

Case Study: Antinociceptive Activity

A study published in July 2023 evaluated the dual receptor activity of piperidine-based compounds. It was found that modifications in the piperidine structure significantly impacted their binding affinity to human H3R and sigma receptors, suggesting that structural optimization could enhance their therapeutic potential against pain .

Case Study: Antimicrobial Properties

Another investigation highlighted the antibacterial efficacy of piperidinyl derivatives against common bacterial strains. The study reported minimum inhibitory concentrations (MICs) for various derivatives, indicating that structural variations can lead to enhanced antimicrobial activity .

The biological activity of this compound can be attributed to its ability to interact with specific receptors in the central nervous system and microbial cells:

  • Receptor Binding : The protonation state of the piperidine ring plays a critical role in its interaction with sigma receptors, facilitating essential salt bridge interactions that enhance binding affinity .
  • Antibacterial Mechanism : The compound's ability to disrupt bacterial cell wall synthesis or function is likely due to its structural features that allow it to penetrate bacterial membranes effectively .

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